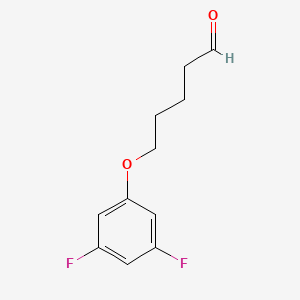

5-(3,5-Difluorophenoxy)pentanal

Descripción

5-(3,5-Difluorophenoxy)pentanal (CAS: 1603067-38-4) is an organofluorine compound characterized by a pentanal backbone substituted with a 3,5-difluorophenoxy group.

Propiedades

IUPAC Name |

5-(3,5-difluorophenoxy)pentanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c12-9-6-10(13)8-11(7-9)15-5-3-1-2-4-14/h4,6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHZSLVLKYKJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

β-O-4 Lignin Model Compounds

A β-O-4 type lignin model compound, 2-(3,5-difluoro-phenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VDF), shares the 3,5-difluorophenoxy moiety but differs in its hydroxyl-rich side chain and methoxy-substituted aromatic ring (Figure 1). Studies show that the 3,5-difluorophenoxy group in VDF facilitates tracking phenolic byproducts (e.g., 3,5-difluorophenol) during oxidative degradation, highlighting its utility in lignin chemistry . In contrast, 5-(3,5-Difluorophenoxy)pentanal lacks hydroxyl groups, making it less reactive toward oxidation but more suitable for aldehyde-specific reactions.

| Property | 5-(3,5-Difluorophenoxy)pentanal | VDF (Lignin Model) |

|---|---|---|

| Functional Groups | Aldehyde, difluorophenoxy | Diols, methoxy, difluorophenoxy |

| Reactivity | Aldehyde-specific | Oxidative degradation-prone |

| Applications | Synthetic intermediates | Lignin degradation studies |

Diazenyl-Substituted Analogs

5-(4-((2,6-Difluorophenyl)diazenyl)-3,5-difluorophenoxy)pentanoic acid () features a diazenyl (-N=N-) linker and a carboxylic acid terminus. The diazenyl group introduces photoresponsive properties, while the carboxylic acid enables conjugation. Compared to 5-(3,5-Difluorophenoxy)pentanal, this compound’s extended π-system and acidic group enhance its utility in supramolecular systems but reduce volatility .

Comparison with Functional Group Analogs

Aldehyde/Ketone Derivatives

- Benzylacetone (CAS: 2550-26-7) and 3-Phenylpropanal (CAS: 104-53-0) () are aromatic aldehydes/ketones lacking fluorine. Benzylacetone’s ketone group imparts higher stability, while 3-Phenylpropanal’s shorter chain limits steric effects. The difluorophenoxy group in 5-(3,5-Difluorophenoxy)pentanal introduces electron-withdrawing effects, altering nucleophilic reactivity compared to non-fluorinated analogs .

Alcohol and Furanone Derivatives

- 5-Phenyl-1-pentanol () replaces the aldehyde with a hydroxyl group, increasing hydrophilicity.

- Dihydro-5-pentyl-2(3H)-furanone () features a cyclic ester, enabling lactone-specific reactions. These compounds diverge in applications: pentanol derivatives are used in surfactants, while the aldehyde group in 5-(3,5-Difluorophenoxy)pentanal suits crosslinking or condensation reactions .

Comparison with Fluorinated Compounds

Perfluorinated Pentanoic Acids

Perfluoro-n-[1,2,3,4,5-13C5]pentanoic acid () is a fully fluorinated carboxylic acid with environmental analysis applications. Its high fluorine content confers extreme chemical inertness, contrasting with 5-(3,5-Difluorophenoxy)pentanal’s partial fluorination and aldehyde reactivity .

Decafluoro-3-Pentanone

1,1,1,2,2,4,4,5,5,5-decafluoro-3-pentanone (CAS: 684-32-2, ) is a perfluorinated ketone. The partial fluorination in 5-(3,5-Difluorophenoxy)pentanal balances reactivity and stability .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Key Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|

| 5-(3,5-Difluorophenoxy)pentanal | Aldehyde, difluorophenoxy | Nucleophilic addition | Synthetic intermediates |

| VDF (Lignin Model) | Diols, methoxy, difluorophenoxy | Oxidative degradation | Lignin chemistry |

| 5-(Diazenyl-difluorophenoxy)pentanoic acid | Carboxylic acid, diazenyl | Photoresponsive, conjugation | Supramolecular systems |

Table 2: Fluorination Impact

| Compound | Fluorine Content | Key Property |

|---|---|---|

| 5-(3,5-Difluorophenoxy)pentanal | Partial | Moderate reactivity |

| Perfluoro-n-pentanoic acid | Full | Chemical inertness |

| Decafluoro-3-pentanone | Full | Non-flammable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.